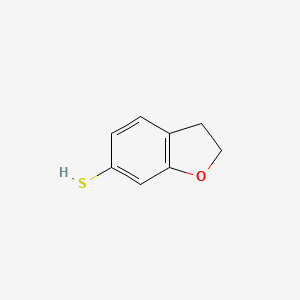

2,3-Dihydro-1-benzofuran-6-thiol

Description

Properties

CAS No. |

90590-08-2 |

|---|---|

Molecular Formula |

C8H8OS |

Molecular Weight |

152.22 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-6-thiol |

InChI |

InChI=1S/C8H8OS/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,10H,3-4H2 |

InChI Key |

IZGCQLXWBUWPGO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC(=C2)S |

Origin of Product |

United States |

The Compound: 2,3 Dihydro 1 Benzofuran 6 Thiol

Physicochemical Properties

The basic properties of 2,3-Dihydro-1-benzofuran-6-thiol are summarized in the table below. These are primarily computed properties due to the scarcity of published experimental data.

| Property | Value |

| Molecular Formula | C₈H₈OS |

| Molecular Weight | 152.21 g/mol |

| CAS Number | 174636-12-7 |

| Appearance | (Not specified in literature) |

| Boiling Point | (Not specified in literature) |

| Melting Point | (Not specified in literature) |

| Structure | A 2,3-dihydrobenzofuran core with a thiol (-SH) group attached to position 6 of the benzene (B151609) ring. |

This data is compiled from chemical databases and may be computed rather than experimentally verified.

Potential Synthetic Routes

No specific synthesis for this compound is documented in major research articles. However, a plausible synthesis can be proposed based on established methods for creating the dihydrobenzofuran core and for introducing thiol groups onto aromatic rings.

One potential strategy would involve the synthesis of a 6-substituted-2,3-dihydrobenzofuran that can be converted to a thiol. For example:

Diazotization and Thiolation: A common method for introducing a thiol group is via a diazonium salt. The synthesis could start with 6-amino-2,3-dihydrobenzofuran. This precursor could be subjected to diazotization followed by treatment with a sulfur-containing reagent, such as potassium ethyl xanthate (followed by hydrolysis), to yield the target thiol.

Metal-Catalyzed Thiolation: Modern cross-coupling reactions could also be employed. Starting with 6-bromo- or 6-iodo-2,3-dihydrobenzofuran, a palladium- or copper-catalyzed coupling reaction with a thiol surrogate could install the sulfur functionality.

Recent research has also focused on the direct C-H functionalization and thiolation of related heterocyclic systems, which could provide more direct, though currently theoretical, pathways. tandfonline.comtandfonline.comresearchgate.net For instance, methods for the metal-free radical cyclization/thiolation of alkenyl-tethered arenediazonium salts with thiophenols have been developed to create 3-thioether-functionalized 2,3-dihydrobenzofurans, showcasing the feasibility of forming C-S bonds on this scaffold. tandfonline.comtandfonline.com

Research Context and Potential Applications

Given the lack of direct research, the potential applications of this compound can be inferred from its constituent parts: the 2,3-dihydrobenzofuran scaffold and the thiol group.

Medicinal Chemistry: The dihydrobenzofuran core is a well-established pharmacophore with noted anti-inflammatory and anticancer activities. mdpi.com The introduction of a thiol group could modulate this activity or introduce new pharmacological properties. Thiol-containing compounds are known to interact with biological systems, for example, by acting as antioxidants or by binding to metal ions in enzymes. zsmu.edu.ua The chemotherapeutic agent 6-thio-2'-deoxyguanosine, for instance, targets the enzyme telomerase. nih.govbiorxiv.orgmaiabiotech.com Therefore, this compound could be a target for synthesis and screening in anticancer or anti-inflammatory drug discovery programs.

Materials Science: Thiol groups are widely used in materials science for their ability to bind to metal surfaces, particularly gold, forming self-assembled monolayers. This property could make this compound a candidate for developing functionalized surfaces or nanoparticles, where the dihydrobenzofuran moiety could be used to tune the electronic or recognition properties of the material.

Catalytic Annulation Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of 2,3-dihydrobenzofurans, offering high efficiency and selectivity.

A notable advancement in the synthesis of dihydrobenzofurans involves a unique Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes. organic-chemistry.org This redox-neutral [3 + 2] annulation process demonstrates good functional group compatibility and chemoselectivity. organic-chemistry.org The reaction proceeds effectively, and an asymmetric variant has also been developed, highlighting its potential for constructing chiral dihydrobenzofuran derivatives. organic-chemistry.org

In a related study, a Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamides and alkylidenecyclopropanes has been reported. thieme-connect.com This method can selectively produce either 3-ethylidenedihydrobenzofurans or dienes, with the outcome determined by the solvent. thieme-connect.com The reaction tolerates a range of electron-donating and electron-withdrawing groups on both reactants. thieme-connect.com A gram-scale synthesis has been demonstrated, underscoring the practical utility of this approach. thieme-connect.com

Further research has shown that rhodium catalysis can also be employed in the stereoselective Mannich type interception of phenolic oxonium ylides for the synthesis of 2,3-dihydrobenzofurans. nih.gov This reaction between diazo-containing phenolic derivatives and imines yields the desired products with high diastereoselectivity and enantioselectivity. nih.gov Additionally, a rhodium-promoted synthesis of 2,3-disubstituted dihydrobenzofurans can be achieved through an intramolecular C-H insertion reaction. rsc.org

Table 1: Rhodium(III)-Catalyzed Synthesis of Dihydrobenzofurans

| Reactants | Catalyst System | Product Type | Key Features |

| N-phenoxyacetamides and 1,3-dienes | Rh(III) | Dihydrobenzofurans | Redox-neutral [3+2] annulation, good functional group tolerance, asymmetric version available. organic-chemistry.org |

| N-phenoxyacetamides and alkylidenecyclopropanes | Rh(III) | 3-ethylidenedihydrobenzofurans or dienes | Chemodivergent, solvent-controlled selectivity, gram-scale synthesis demonstrated. thieme-connect.com |

| Diazo-containing phenolic derivatives and imines | Rh and asymmetric phosphoric acid | 2,3-dihydrobenzofurans | Stereoselective Mannich type interception, high diastereoselectivity and enantioselectivity. nih.gov |

The palladium-catalyzed Heck reaction is a cornerstone of cross-coupling chemistry and has been effectively applied to the synthesis of 2,3-dihydrobenzofurans. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes provides access to chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.orgacs.org This methodology is characterized by its excellent regio- and enantiocontrol, broad functional group tolerance, and scalability. acs.orgresearchgate.net The utility of this reaction has been demonstrated in the synthesis of optically pure natural products. organic-chemistry.org

The Heck arylation of 2,3-dihydrofuran (B140613) itself has been studied with various palladium precursors. nih.gov The reaction of 2,3-dihydrofuran with iodobenzene, for instance, yields 2-phenyl-2,3-dihydrofuran (B8783652) as the major product. nih.gov The choice of palladium precursor and the use of ionic liquids can significantly influence the reaction's conversion rates. nih.gov

Furthermore, a palladium-catalyzed asymmetric tandem Heck/Tsuji-Trost reaction of vinylic halides with 1,3-dienes has been developed to produce cyclic isoprenoids, which are key structural motifs in numerous natural products. researchgate.net This reaction proceeds with excellent regio-, diastereo-, and enantioselectivity. researchgate.net

Table 2: Palladium-Catalyzed Heck/Tsuji-Trost Reactions for Dihydrobenzofuran Synthesis

| Reactants | Catalyst System | Product Type | Key Features |

| o-bromophenols and 1,3-dienes | Pd/TY-Phos | Chiral substituted 2,3-dihydrobenzofurans | High enantioselectivity, excellent regio- and enantiocontrol, scalable. organic-chemistry.orgacs.org |

| 2,3-dihydrofuran and iodobenzene | Various Pd precursors | 2-phenyl-2,3-dihydrofuran | Influence of catalyst precursor and ionic liquids on conversion. nih.gov |

| Vinylic halides and 1,3-dienes | Palladium | Cyclic isoprenoids | Tandem Heck/Tsuji-Trost, excellent regio-, diastereo-, and enantioselectivity. researchgate.net |

A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides has been established as a valuable method for synthesizing optically active 2,3-dihydrobenzofurans. organic-chemistry.org This reaction is advantageous due to the use of readily available starting materials, its broad substrate scope, high selectivity, and mild reaction conditions. organic-chemistry.org

The catalytic cycle is proposed to involve the oxidative addition of Pd(0) to the vinyl iodide, followed by intramolecular alkene insertion and subsequent alkyl iodide reductive elimination. acs.org The choice and amount of ligand have been shown to be critical for the success of this transformation. acs.orgfigshare.com

In a related palladium-catalyzed cycloisomerization, 2-(1-hydroxyprop-2-ynyl)phenols can be converted to 2-methylene-2,3-dihydrobenzofuran-3-ols in high yields. nih.gov This reaction can be performed in an ionic liquid, which allows for the recycling of the palladium catalyst system. nih.gov

Table 3: Palladium-Catalyzed Iodine Atom Transfer Cycloisomerization

| Substrate | Catalyst System | Product Type | Key Features |

| Olefin-tethered aryl iodides | Palladium | Optically active 2,3-dihydrobenzofurans | High enantioselectivity, broad substrate scope, mild conditions. organic-chemistry.org |

| (Z)-1-iodo-1,6-dienes | Pd(OAc)2 / DPPF | Six-membered heterocycles with an alkyl iodide | Ligand type and quantity are crucial. acs.orgfigshare.com |

| 2-(1-hydroxyprop-2-ynyl)phenols | PdI2 / KI in ionic liquid | 2-methylene-2,3-dihydrobenzofuran-3-ols | Recyclable catalyst system, high yields. nih.gov |

Cyclization and Annulation Strategies

Intramolecular cyclization reactions represent another major avenue for the synthesis of the 2,3-dihydrobenzofuran core.

The intramolecular Michael reaction, a type of conjugate addition, is a powerful tool for forming cyclic structures. organicreactions.orgmasterorganicchemistry.com The intramolecular oxa-Michael addition, specifically, has been utilized for the synthesis of various oxygen-containing heterocycles, including 2,3-dihydrobenzofurans.

A bifunctional aminoboronic acid has been shown to facilitate intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids. organic-chemistry.org Furthermore, combining an arylboronic acid with a chiral aminothiourea can lead to enantioselective conversions, affording the desired heterocycles in high yields and with excellent enantiomeric excess. organic-chemistry.org

Challenges in intramolecular oxa-Michael reactions include the lower nucleophilicity of alcohols compared to other heteroatoms and the potential for retro-Michael reactions. acs.org However, the development of potent catalysts, such as bifunctional iminophosphoranes, has enabled highly efficient and enantioselective intramolecular oxa-Michael reactions of alcohols to α,β-unsaturated esters and amides, yielding a broad range of substituted dihydrobenzofurans and other cyclic ethers. acs.org

Acid-catalyzed intramolecular oxa-Michael additions can also be effectively carried out, for instance, under solvent-free microwave irradiation conditions, providing an environmentally friendly route to dihydrofuran-3(2H)-ones. semanticscholar.org The organocatalytic intramolecular aza-Michael reaction has also been extensively studied, providing access to a variety of nitrogen-containing heterocycles. rsc.org

Table 4: Intramolecular Aza- and Oxa-Michael Reactions

| Reaction Type | Catalyst/Promoter | Substrate | Product | Key Features |

| Intramolecular aza- and oxa-Michael | Bifunctional aminoboronic acid | α,β-unsaturated carboxylic acids | Dihydrobenzofurans and other heterocycles | Facilitates cyclization. organic-chemistry.org |

| Enantioselective Intramolecular oxa-Michael | Arylboronic acid and chiral aminothiourea | α,β-unsaturated carboxylic acids | Chiral heterocycles | High yield and enantiomeric excess. organic-chemistry.org |

| Enantioselective Intramolecular oxa-Michael | Bifunctional iminophosphorane | Alcohols and α,β-unsaturated esters/amides | Substituted dihydrobenzofurans | Excellent yields and enantioselectivity. acs.org |

| Acid-catalyzed Intramolecular oxa-Michael | Brønsted acids | (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones | Dihydrofuran-3(2H)-ones | Solvent-free, microwave-assisted, environmentally benign. semanticscholar.org |

Asymmetric Intramolecular Addition of Aryl Halides to Unactivated Ketones

The asymmetric intramolecular addition of aryl halides to unactivated ketones presents a powerful and direct method for synthesizing chiral 2,3-dihydrobenzofurans containing a tertiary alcohol at the C-3 position. acs.org A notable advancement in this area involves a nickel-catalyzed reaction that demonstrates high enantioselectivity. acs.org

This procedure utilizes a nickel/bisoxazoline catalyst system to facilitate the intramolecular cyclization of aryl halides onto ketone moieties. The reaction yields chiral 3-hydroxy-2,3-dihydrobenzofurans in good yields and with excellent enantioselectivities, reaching up to 92% yield and 98% ee. acs.org A key advantage of this method is its scalability, as gram-scale reactions have been shown to proceed without any loss of yield or enantioselectivity. acs.org

Similarly, a copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones has been developed. rsc.org This method, employing an (S,S)-QuinoxP*-supported Cu(I) catalyst, provides access to a variety of chiral 2,3-dihydrobenzofuran-3-ol derivatives in good yields and with high enantioselectivity under mild reaction conditions. rsc.org

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Nickel/Bisoxazoline | Aryl halides with unactivated ketones | Chiral 3-hydroxy-2,3-dihydrobenzofurans | up to 92 | up to 98 |

| (S,S)-QuinoxP*-Cu(I) | Aryl pinacolboronic esters with unactivated ketones | Chiral 2,3-dihydrobenzofuran-3-ol derivatives | Good | Excellent |

[4+1] Annulation Reactions involving ortho-substituted quinone methides

[4+1] annulation reactions have emerged as a significant strategy for the construction of 2,3-dihydrobenzofuran scaffolds. These reactions often involve the use of ortho-quinone methides (o-QMs) as the four-atom component.

One approach involves the organocatalytic [4+1] cyclization of o-QMs with Morita-Baylis-Hillman (MBH) carbonates. rsc.org This method successfully constructs 2,3-dihydrobenzofuran scaffolds. rsc.org Another strategy utilizes a phosphine-catalyzed enantioselective [4+1] annulation of o-QMs with allenoates, leading to densely functionalized dihydrobenzofurans. researchgate.net

A highly enantio- and diastereoselective [4+1] annulation has been developed between in situ generated ammonium (B1175870) ylides and o-QMs. nih.gov The stereoselectivity of this reaction is influenced by the substitution pattern of the o-QM, with sterically demanding groups favoring the formation of the (Z)-quinone methide isomer. nih.gov

Furthermore, a [4+1] annulation between ortho-hydroxyphenyl-substituted para-quinone methides and CF3-substituted imidoyl sulfoxonium ylides provides a route to trans-2,3-dihydrobenzofurans. researchgate.net Additionally, a one-pot synthesis of various oxygen and nitrogen-containing benzoheterocycles has been achieved through a [4+1] annulation of para-quinone methides followed by an oxidation/elimination sequence. researchgate.net

| Reactants | Catalyst/Conditions | Product | Key Features |

| o-Quinone Methides and MBH Carbonates | Organocatalyst | 2,3-Dihydrobenzofuran scaffolds | --- |

| o-Quinone Methides and Allenoates | Chiral Phosphine | Densely functionalized dihydrobenzofurans | Asymmetric synthesis |

| o-Quinone Methides and Ammonium Ylides | Cinchona alkaloid derivative | Chiral 2,3-dihydrobenzofuran derivatives | High enantio- and diastereoselectivity |

| ortho-Hydroxyphenyl-substituted p-QMs and CF3-substituted imidoyl sulfoxonium ylides | Additive-free | trans-2,3-Dihydrobenzofurans | Diastereoselective |

| p-Quinone Methides and Bromonitromethane (B42901) | Metal-free | Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles | One-pot synthesis |

One-Pot Cyclization Approaches

One-pot cyclization reactions offer an efficient pathway to synthesize 2,3-dihydrobenzofurans by minimizing the number of separate reaction and purification steps. researchgate.net A notable example is the synthesis of 5-substituted 2,3-dihydrobenzofurans through a sequential one-pot oxidation/cyclization reaction between para-aminophenol derivatives and an azadiene. researchgate.net

Another versatile one-pot method involves the reaction of benzoquinone derivatives with either themselves or with cyclohexenones under acidic refluxing conditions, yielding various benzofuran (B130515) and furanylidene-benzofuran systems without the need for a coupling reagent. dtu.dk This approach has been successful in producing furanylidene-benzofuran and benzofuran structures through heteroannulation. dtu.dk

Furthermore, a one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles has been developed via a [4+1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane under mild, metal-free conditions. researchgate.net

Reactions involving o- and p-Quinone Methides

Both ortho- and para-quinone methides (o-QMs and p-QMs) are highly reactive intermediates that serve as valuable synthons in the synthesis of dihydrobenzofurans. rsc.org o-QMs can undergo several reaction types, including 1,4-addition and [4+n] cycloadditions, with the [4+1] cycloaddition being particularly useful for accessing benzofuran derivatives. rsc.org

A diastereoselective synthesis of 2,3-dihydrobenzofurans has been achieved through the reaction of o-QMs with pyridinium (B92312) methylides. acs.orgnih.gov The proposed mechanism involves the formation of the o-QM intermediate, followed by a Michael-type addition of the ylide and subsequent intramolecular nucleophilic substitution. acs.orgnih.gov

Phosphine-catalyzed reactions have also been employed. For instance, a phosphine-mediated synthesis of chiral dihydrobenzofuran derivatives has been reported. rsc.org Additionally, phosphine-catalyzed enantioselective [4+2] annulation of o-QMs with allene (B1206475) ketones has been developed. rsc.org

Transformations from Benzofurans to Dihydrobenzofurans

The conversion of benzofurans to 2,3-dihydrobenzofurans is a common synthetic strategy. acs.orgcnr.it Catalytic reduction of the double bond in the furanoid ring of 2,3-disubstituted benzofurans using a palladium on carbon (Pd/C) catalyst is a frequently used method. researchgate.net

Another approach involves the reduction of 2-aryl-3-ethoxycarbonyl benzofurans by hydrogen catalyzed by palladium on carbon to yield the corresponding cis-ester of the dihydrobenzofuran. acs.org However, subsequent hydrolysis of the ester can lead to epimerization under both acidic and basic conditions. acs.org Alternatively, reduction with ammonium chloride and magnesium can produce the corresponding trans-2,3-dihydrobenzofurans. acs.org

Synthesis of Thiol-Containing Dihydrobenzofuran Derivatives

Direct Functionalization Approaches

The direct introduction of a thiol group or a chalcogenide functionality onto a pre-existing dihydrobenzofuran scaffold is a key strategy for synthesizing thiol-containing derivatives. A sustainable approach for the synthesis of 2,3-chalcogenil-dihydrobenzofurans involves a visible light-mediated oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.com This method is facilitated by an I2/SnCl2 promoter and blue LED irradiation, tolerating a variety of functional groups and producing the desired products in good to excellent yields. mdpi.com

Another direct functionalization method involves the synthesis of thiol derivatives of biologically active compounds for applications such as nanotechnology. nih.gov A common two-step process involves the esterification of a hydroxy-derivative with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group to yield the final thiol-containing compound. nih.gov

An in-depth look at the synthesis of this compound and its related structures reveals a variety of sophisticated chemical methodologies. This article explores indirect synthetic routes, advanced techniques utilizing microwave and ultrasound energy, and the integration of green chemistry principles to construct the dihydrobenzofuran core.

2 Indirect Synthesis via Precursors and Subsequent Modifications

The synthesis of this compound is often achieved indirectly, a process that involves the initial construction of a precursor molecule, followed by chemical modifications to introduce the thiol group. This strategic approach allows for greater flexibility and control over the final molecular architecture.

A common strategy begins with the synthesis of the 2,3-dihydrobenzofuran core. This can be accomplished through various cyclization reactions. For instance, a suitably substituted phenol (B47542) can serve as a starting point. One such method involves the reaction of 2-allylphenols, which can undergo oxyselenocyclization in the presence of chalcogenides and a promoter system like I2/SnCl2 under visible light irradiation to form the dihydrobenzofuran ring.

Once the 2,3-dihydrobenzofuran scaffold is in place, the focus shifts to the introduction of the thiol group at the 6-position of the benzofuran ring. A number of methods exist for the formation of aryl thiols. stanford.edu One common precursor is an aromatic amine. The amino group can be converted to a diazonium salt, which can then be reacted with a sulfur-containing nucleophile, such as potassium ethylxanthogenate, to introduce the thiol functionality. britannica.com Another approach involves the reduction of an aromatic sulfonyl chloride to the corresponding thiol.

A more direct, two-step procedure for introducing a thiol group onto an aromatic substrate involves an initial reaction with an activated sulfoxide, leading to an arylsulfonium salt. acs.org This intermediate then undergoes dealkylation to yield the desired aryl thiol in good yields. acs.org Transition metal-catalyzed reactions have also emerged as powerful tools for C-S bond formation. nih.gov For example, palladium-catalyzed coupling of aryl halides with thiols or their precursors offers a versatile route to aryl sulfides, which can then be converted to thiols. organic-chemistry.org

Reaction Chemistry and Functionalization of the 2,3 Dihydro 1 Benzofuran 6 Thiol Scaffold

Electrophilic and Nucleophilic Reactions of the Thiol Group

The sulfur atom of the thiol group in 2,3-Dihydro-1-benzofuran-6-thiol is highly nucleophilic, making it a prime site for reactions with various electrophiles. This reactivity is central to the functionalization of the molecule, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The nucleophilicity of the thiol group allows for straightforward S-alkylation, S-acylation, and the formation of disulfides. These reactions are fundamental for modifying the properties of the parent compound. For instance, S-alkylation with different alkyl halides can be used to introduce a range of lipophilic or functionalized side chains.

A notable application of this reactivity is in the synthesis of selective inhibitors for various enzymes. For example, the thiol group can be alkylated with moieties designed to interact with specific residues in an enzyme's active site. Research has demonstrated the synthesis of derivatives through the reaction of the thiol with electrophilic partners to yield potent and selective inhibitors of human monoamine oxidase A (hMAO-A).

Table 1: Examples of Thiol-Mediated Functionalization Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | 6-(Alkylthio)-2,3-dihydro-1-benzofuran | S-Alkylation |

| This compound | Acyl Chloride (R-COCl) | S-(2,3-Dihydro-1-benzofuran-6-yl) ethanethioate | S-Acylation |

The thiol group is an excellent participant in "click" chemistry reactions, which are characterized by their high efficiency, selectivity, and mild reaction conditions. The thiol-epoxide reaction, a type of "click" reaction, involves the ring-opening of an epoxide by the thiol nucleophile. This reaction is particularly useful for bioconjugation and materials science applications.

In the context of this compound, the thiol group can react with epoxide-containing molecules to form β-hydroxy thioethers. This conjugation strategy can be employed to link the dihydrobenzofuran scaffold to biomolecules, polymers, or surfaces. The reaction is typically base-catalyzed and proceeds with high regioselectivity, with the thiolate anion attacking the less sterically hindered carbon of the epoxide ring.

Modifications and Derivatization of the Dihydrobenzofuran Core

Beyond the reactivity of the thiol group, the dihydrobenzofuran core itself offers opportunities for structural modification. These modifications can be targeted at either the aromatic benzene (B151609) ring or the saturated furan (B31954) ring, allowing for fine-tuning of the molecule's electronic and steric properties.

The benzene ring of the dihydrobenzofuran system can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents, namely the ether oxygen and the thiol group (or its derivative). These groups are generally ortho, para-directing. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. Such modifications are crucial for exploring the structure-activity relationships of derivatives in various biological assays.

The 2,3-dihydrofuran (B140613) ring is susceptible to oxidative transformations. A key reaction in this category is the dehydrogenation of the dihydrobenzofuran to the corresponding aromatic benzofuran (B130515). This transformation can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2). The resulting benzofuran-6-thiol possesses a fully aromatic heterocyclic system, which can significantly alter its biological activity and chemical properties compared to its dihydro-precursor.

Table 2: Oxidation of the Dihydrofuran Ring

| Substrate | Oxidizing Agent | Product |

|---|---|---|

| This compound | DDQ | 1-Benzofuran-6-thiol |

Formation of Fused Heterocyclic Systems from 2,3-Dihydrobenzofuran (B1216630) Precursors

The strategic placement of reactive functional groups on the 2,3-dihydrobenzofuran scaffold allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems. For instance, the thiol group and a suitably positioned functional group on the aromatic ring can undergo intramolecular cyclization reactions to form a new heterocyclic ring fused to the dihydrobenzofuran core.

An example of this is the synthesis of thieno[3,2-f]dihydrobenzofurans. This can be achieved by first introducing a reactive group ortho to the thiol, followed by a cyclization reaction that forms the thiophene (B33073) ring. Such fused systems are of interest for their potential as novel scaffolds in drug discovery, often exhibiting unique pharmacological profiles.

Synthesis of Thiadiazoles and Triazoles

The thiol group of this compound is a key functional handle for the synthesis of various sulfur and nitrogen-containing heterocycles, including thiadiazoles and triazoles. These classes of compounds are of significant interest due to their wide range of biological activities.

Thiadiazoles:

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through the cyclization of thiosemicarbazide (B42300) precursors. A plausible route to a 2,3-dihydro-1-benzofuran-6-yl substituted thiadiazole would involve the initial reaction of an acyl chloride derivative of the scaffold with thiosemicarbazide, followed by acid-catalyzed cyclization. For instance, the 2,3-dihydro-1-benzofuran-6-carbonyl chloride can be reacted with thiosemicarbazide to form an intermediate, which upon treatment with a dehydrating agent like concentrated sulfuric acid, would yield the corresponding 5-(2,3-dihydro-1-benzofuran-6-yl)-1,3,4-thiadiazol-2-amine.

Another approach involves the reaction of hydrazonoyl halides with sulfur nucleophiles. While direct examples with this compound are not prevalent in the literature, the general methodology suggests that the corresponding hydrazonoyl halide could be treated with a source of sulfur, such as sodium hydrogen sulfide, to facilitate the formation of the thiadiazole ring.

Triazoles:

The synthesis of 1,2,4-triazole (B32235) derivatives bearing the 2,3-dihydro-1-benzofuran scaffold can be accomplished through several synthetic strategies. A common method involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate, followed by cyclization. Specifically, 2,3-dihydro-1-benzofuran-6-carbohydrazide can be reacted with an appropriate isothiocyanate to yield a thiosemicarbazide intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydroxide (B78521), would induce cyclization to the corresponding 1,2,4-triazole-3-thiol derivative.

A facile and convenient synthesis of novel benzofuran-bearing 1,2,4-triazole derivatives has been described, which can be adapted for the this compound scaffold. nih.gov This involves the use of 4-amino-1,2,4-triazole-3-thiol (B7722964) as a key building block, which can be reacted with a suitable electrophilic derivative of the benzofuran scaffold.

Furthermore, the synthesis of triazolo[3,4-b] nih.govnih.govchemistrysteps.comthiadiazoles, which are fused heterocyclic systems, has been reported from benzofuran precursors. nih.gov This suggests the potential for similar transformations starting from this compound to create more complex, fused heterocyclic structures.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2,3-Dihydro-1-benzofuran-6-carbonyl chloride | Thiosemicarbazide | 1,3,4-Thiadiazole | Inferred |

| 2,3-Dihydro-1-benzofuran-6-carbohydrazide | Isothiocyanate | 1,2,4-Triazole | Inferred |

| 4-Amino-1,2,4-triazole-3-thiol | Electrophilic benzofuran derivative | 1,2,4-Triazole | nih.gov |

Synthesis of Pyrimidine (B1678525) Derivatives

The construction of pyrimidine rings attached to the 2,3-dihydro-1-benzofuran scaffold can be effectively achieved through the reaction of benzofuran chalcones with various amidine derivatives. This multi-step synthesis typically begins with the acylation of the 2,3-dihydro-1-benzofuran ring, followed by a Claisen-Schmidt condensation to form the chalcone (B49325), and finally, cyclization to the pyrimidine.

A general pathway would involve the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran at the 2-position to introduce an acetyl group. The resulting 2-acetyl-2,3-dihydro-1-benzofuran would then undergo an Aldol condensation with an appropriate aromatic or heteroaromatic aldehyde to yield a chalcone intermediate. These chalcones serve as versatile precursors for pyrimidine synthesis.

The cyclization of these benzofuran chalcones with urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of a base like ethanolic potassium hydroxide leads to the formation of the corresponding pyrimidine derivatives. For example, reaction with urea would yield a pyrimidin-2-ol, while thiourea would produce a pyrimidine-2-thiol. Similarly, guanidine hydrochloride would result in a pyrimidin-2-amine. It is important to note that the thiol group at the 6-position of the starting material would likely require a protecting group throughout this synthetic sequence to prevent unwanted side reactions.

| Chalcone Precursor | Reagent | Pyrimidine Product | Reference |

| (2E)-1-(2,3-Dihydro-1-benzofuran-6-yl)-3-aryl-prop-2-en-1-one | Urea | 4-(2,3-Dihydro-1-benzofuran-6-yl)-6-aryl-pyrimidin-2-ol | Inferred |

| (2E)-1-(2,3-Dihydro-1-benzofuran-6-yl)-3-aryl-prop-2-en-1-one | Thiourea | 4-(2,3-Dihydro-1-benzofuran-6-yl)-6-aryl-pyrimidine-2-thiol | Inferred |

| (2E)-1-(2,3-Dihydro-1-benzofuran-6-yl)-3-aryl-prop-2-en-1-one | Guanidine hydrochloride | 4-(2,3-Dihydro-1-benzofuran-6-yl)-6-aryl-pyrimidin-2-amine | Inferred |

Formation of Thiaselenin Derivatives

The synthesis of six-membered heterocyclic rings containing both a sulfur and a selenium atom, such as 1,3-thiaselenins, from a thiol precursor like this compound is a more specialized area of heterocyclic chemistry. While direct and well-established methods for the synthesis of thiaselenins from aromatic thiols are not abundantly documented, the principles of organosulfur and organoselenium chemistry allow for the postulation of viable synthetic routes.

A plausible approach would involve the reaction of the thiol with a suitable three-carbon dielectrophile that also incorporates a selenium atom. For instance, the reaction of the sodium salt of this compound with a 1,3-dihalo-2-selenopropane derivative could potentially lead to the formation of the desired thiaselenin ring through a double nucleophilic substitution.

Alternatively, a stepwise approach could be envisioned. The thiol could first be reacted with an electrophile containing a masked or protected selenium functional group. After the initial S-alkylation, the selenium functionality could be unmasked and induced to cyclize onto an appropriate position of the alkyl chain.

Reactions involving selenium dihalides are also a potential avenue for the formation of selenium-containing heterocycles. nih.gov The reaction of a dithiol with a selenium dihalide is known to produce cyclic disulfides with a selenium bridge. Adapting this, one might consider a reaction between this compound and a reagent that can provide a three-carbon linker and a selenium atom.

Given the exploratory nature of this synthesis, detailed experimental conditions and yields are not available and would require significant research and development.

| Proposed Reactant 1 | Proposed Reactant 2 | Potential Product | Reference |

| Sodium 2,3-dihydro-1-benzofuran-6-thiolate | 1,3-Dihalo-2-selenopropane | 2,3-Dihydro-1-benzofuran-fused thiaselenin | Inferred |

| This compound | Selenium dihalide and a C3 linker | 2,3-Dihydro-1-benzofuran-fused thiaselenin | Inferred from nih.gov |

Metal-Free Direct C(sp³)–H Functionalization

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis due to its atom economy and potential for late-stage modification of complex molecules. The 2,3-dihydro-1-benzofuran scaffold contains C(sp³)–H bonds at the 2- and 3-positions of the dihydrofuran ring, which are potential targets for such reactions. Metal-free approaches to C(sp³)–H functionalization are particularly attractive as they avoid the use of expensive and potentially toxic transition metals.

Recent advancements have demonstrated the feasibility of metal-free C(sp³)–H functionalization of 2,3-dihydrobenzofurans. nih.gov These reactions often proceed through radical-mediated pathways, where a hydrogen atom is abstracted from the C2 or C3 position, followed by the trapping of the resulting radical with a suitable reagent.

One such strategy involves the use of an oxidant, such as iodine, to generate a radical intermediate. For example, a metal-free transformation for the synthesis of 3-aryl-2,3-dihydrobenzofurans has been reported where an ortho-hydroxystilbene undergoes cyclization and aryl migration in the presence of an iodine oxidant. nih.gov While this is an intramolecular example, it highlights the potential for activating the dihydrofuran ring towards functionalization.

Another approach could involve photoredox catalysis, where a photosensitizer absorbs light and initiates a single-electron transfer process, leading to the generation of a radical at the C2 or C3 position. This radical could then react with a variety of radical acceptors to form new C-C or C-heteroatom bonds.

The thiol group at the 6-position of the this compound would likely need to be protected during these C-H functionalization reactions to prevent its oxidation or participation in undesired side reactions.

| Substrate | Reaction Type | Functionalized Position | Reference |

| 2,3-Dihydrobenzofuran derivative | Iodine-mediated cyclization | C3 | nih.gov |

| 2,3-Dihydrobenzofuran derivative | Photoredox catalysis | C2 or C3 | Inferred |

Mechanistic Investigations of Reactions Involving 2,3 Dihydro 1 Benzofuran 6 Thiol and Its Scaffolds

Reaction Pathway Elucidation

The formation and functionalization of the 2,3-dihydrobenzofuran (B1216630) ring system can be achieved through various mechanistic approaches. These pathways often involve cascade reactions, where a series of intramolecular events lead to the construction of the heterocyclic core.

Cyclization Mechanisms

The construction of the dihydrobenzofuran core is fundamentally a cyclization reaction. Various strategies have been developed to initiate and control this ring-forming step. One-pot oxidation/cyclization procedures have been employed, demonstrating the versatility of cascade reactions in building the scaffold. researchgate.net For instance, a cascade process involving the cyclization of 2-acetylbenzoic acid can be steered by acid or base catalysts to produce different heterocyclic systems. rsc.org

In another approach, an SNAr/intramolecular cyclization cascade sequence has been developed for the synthesis of benzofurans. mdpi.com This method utilizes an acetylene (B1199291) group to both activate the substrate for nucleophilic aromatic substitution and to provide the carbon framework for the new five-membered ring. mdpi.com This transition metal-free method is significant as it tolerates a range of functional groups. mdpi.com The presence of a thiol group, such as in 2,3-dihydro-1-benzofuran-6-thiol, could potentially participate as a nucleophile in similar cascade reactions, leading to the formation of fused thieno[3,2-g]dihydrobenzofuran systems. The intramolecular thiol-ene reaction, which involves the cyclization of unsaturated mercaptans, represents another relevant pathway, although controlling the regioselectivity between 5-exo and 6-endo cyclization can be challenging. rsc.org

An environmentally friendly method uses dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) as an electrophile to trigger the cyclization of ortho-alkynyl anisoles, yielding 2,3-disubstituted benzofurans. vu.nl The resulting thiomethyl group can then be used in a subsequent cascade cyclization to form a thieno[3,2-b]benzofuran core. vu.nl

Table 1: Comparison of Selected Cyclization Strategies for Benzofuran (B130515) Scaffolds

| Method | Key Features | Catalyst/Reagent | Potential Relevance to Thiol Derivatives | Reference |

| SNAr/Intramolecular Cyclization | Transition metal-free; dual role of acetylene group. | Base (e.g., K2CO3) | Thiol can act as the nucleophile. | mdpi.com |

| Thiol-Ene Cyclization | Involves thiyl radical cyclization onto an alkene. | UV irradiation or initiator | Direct use of thiol functionality in ring formation. | rsc.org |

| DMTSF-Mediated Cyclization | Electrophilic cyclization followed by potential cascade. | DMTSF | Forms a thiomethylated intermediate for further cyclization. | vu.nl |

| Acid/Base-Steered Cascade | Divergent synthesis based on catalyst choice. | Acid (p-TsOH) or Base (Na2CO3) | Thiol may be sensitive to acid/base conditions. | rsc.org |

Hydrazonoyl Halide Reactions

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis. Their reactions are pivotal for creating a variety of structures, including 2,3-dihydro-1,3,4-thiadiazoles and pyrazoles. mdpi.comdocumentsdelivered.com While direct reactions with this compound are not extensively documented in the provided context, the reactivity patterns are informative. Typically, hydrazonoyl halides react with sulfur nucleophiles. For example, their reaction with alkyl carbodithioates serves as a route to 2,3-dihydro-1,3,4-thiadiazoles. documentsdelivered.com This suggests that the thiol group in the this compound scaffold could act as a potent nucleophile, attacking the electrophilic carbon of the hydrazonoyl halide. This would likely lead to the formation of a thioether linkage, potentially followed by intramolecular cyclization depending on the substrate structure and reaction conditions.

Role of Nitrilium Imides in Reaction Mechanisms

Nitrilium ions are highly reactive intermediates known for their role in constructing nitrogen-containing heterocycles through intramolecular electrophilic attack. researchgate.net They are key in classic reactions like the Beckmann rearrangement and can be generated in situ from amides or trapped as stable salts. researchgate.net While their direct application in the synthesis of the this compound scaffold is not explicitly detailed, their reactivity with various nucleophiles is well-established. nih.gov Nitrilium ions react with alkenes via electrophilic attack, leading to intermediates that can undergo further cyclization. researchgate.net It is plausible that a strategically designed precursor containing both a nitrilium ion source and a phenol (B47542) or thiophenol could be used to construct fused heterocyclic systems. For instance, 1,3-dipolar cycloaddition reactions involving nitrilium ions are used to form heterocycles like tetrazoles and oxadiazoles, showcasing their versatility. nih.gov

Intermediates in Dihydrobenzofuran Formation (e.g., o-Quinone Methides)

ortho-Quinone methides (o-QMs) are highly reactive and versatile intermediates implicated in the biosynthesis of many natural products. nih.gov They serve as powerful building blocks in organic synthesis for the construction of dihydrobenzofuran rings. ekb.eg These intermediates are typically generated in situ under thermal, acidic, basic, or photochemical conditions. ekb.eg

A common strategy involves the generation of o-QMs from precursors like 2-hydroxybenzyl alcohols or their derivatives, which then undergo a [4+1] cycloaddition or a Michael addition followed by intramolecular cyclization. mdpi.comnih.gov For example, reacting o-QMs with sulfur ylides provides a straightforward method for synthesizing 2-substituted dihydrobenzofurans in excellent yields. mdpi.com Another method involves fluoride-induced desilylation of a protected phenol to generate the o-QM, which is then trapped by various nucleophiles, including sulfur nucleophiles. nih.gov The resulting phenoxide intermediate subsequently undergoes an intramolecular 5-exo-tet cyclization to yield 3-substituted 2,3-dihydrobenzofurans. nih.gov This latter pathway is directly applicable to the synthesis of derivatives of this compound, where the thiol could act as the trapping nucleophile.

Table 2: Methods for Generating o-Quinone Methides for Dihydrobenzofuran Synthesis

| Precursor | Generation Method | Subsequent Reaction | Product Type | Reference |

| 2-Tosylalkylphenols | Mild basic conditions | Reaction with sulfur ylides | trans-2,3-Dihydrobenzofurans | |

| 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride-induced desilylation | Michael addition of nucleophiles (C, N, O, S) | 3-Substituted 2,3-dihydrobenzofurans | nih.gov |

| o-Cresol substrates | Biocatalytic hydroxylation (non-heme iron enzymes) | Equilibrium with benzylic alcohol | Chemoenzymatic cascades | nih.gov |

| General o-QM precursors | Reaction with sulfur ylides | Formal [4+1] cycloaddition | 2-Substituted dihydrobenzofurans | mdpi.com |

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Transition metal catalysis offers powerful and reliable methods for constructing the dihydrobenzofuran scaffold, often under mild conditions with high yields. Various metals, including palladium, rhodium, ruthenium, copper, and iron, have been employed. rsc.org

A common mechanistic feature is the catalytic cycle, which typically involves several key steps:

Oxidative Addition: The metal catalyst inserts into a carbon-halogen or C-H bond of a starting material.

Coordination/Insertion: An alkene or alkyne partner coordinates to the metal center, followed by migratory insertion.

Cyclization/Annulation: An intramolecular C-O bond is formed, often through nucleophilic attack of a hydroxyl group onto the metal-bound organic fragment.

Reductive Elimination: The final dihydrobenzofuran product is released, regenerating the active catalyst for the next cycle.

For example, palladium-catalyzed syntheses can involve the annulation of alkenyl ethers and alkynyl oxime ethers or the aminocarbonylation of aryl iodide-linked alkenes. rsc.org In a Pd(II)-catalyzed C-H activation/C-O cyclization, a proximate hydroxyl group directs the catalyst to activate a nearby C-H bond, initiating the cyclization cascade. vu.nl Ruthenium has been used for photochemical oxidative [3+2] cycloadditions of phenols and alkenes. rsc.org Analysis of these cycles is critical for optimizing reaction conditions and expanding the substrate scope.

Free Radical Cyclization Cascades

Free radical reactions provide an alternative and powerful route to dihydrobenzofurans. researchgate.net These reactions are often initiated by the generation of an aryl radical, which then undergoes an intramolecular cyclization onto a suitably positioned alkene or alkyne.

A typical cascade begins with the formation of an aryl radical from a precursor like an o-alkenyloxyarene diazonium salt or a 2-iodo aryl allenyl ether. researchgate.netresearchgate.net This radical then adds to the tethered unsaturated bond in a 5-exo cyclization, which is generally favored, to form a new five-membered ring and a new radical center. This second radical is then quenched, often by abstracting a hydrogen atom from a donor like Bu₃SnH, to yield the final 2,3-dihydrobenzofuran product. researchgate.net

Recent developments have utilized single-electron transfer (SET) from heteroatom anions (including thiolates) or 2-azaallyl anions to initiate the radical cyclization of 2-iodo aryl allenyl ethers. researchgate.net This approach allows for the synthesis of complex benzofuran derivatives, where the initiating species is incorporated into the final product. researchgate.net An iron(III)-mediated cascade involving the reaction of naphthoquinones with allyl alcohols also proceeds via a radical mechanism. rsc.org

Stereochemical Considerations in Dihydrobenzofuran Synthesis

The creation of specific stereoisomers of the 2,3-dihydrobenzofuran scaffold is a critical aspect of synthetic organic chemistry, particularly due to the prevalence of this motif in biologically active molecules. rsc.orgacs.org Controlling the three-dimensional arrangement of atoms is paramount, as different stereoisomers can exhibit vastly different pharmacological activities. nih.gov This section explores the key stereochemical challenges and strategies employed in the synthesis of dihydrobenzofurans, focusing on achieving high levels of enantioselectivity and diastereoselectivity.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For the dihydrobenzofuran framework, numerous catalytic strategies have been developed to achieve high enantiopurity. These methods often rely on chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of the cyclization reaction.

One powerful method is the transition-metal-catalyzed intramolecular hydroarylation, which involves the addition of an aromatic C-H bond to an unsaturated tether. nii.ac.jprsc.org For instance, cationic iridium complexes coordinated with chiral bisphosphine ligands have been shown to effectively catalyze the enantioselective cyclization of m-allyloxyphenyl ketones, yielding chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jprsc.org In these reactions, the ketone's carbonyl group often acts as a directing group for the C-H activation step. nii.ac.jprsc.org Similarly, rhodium(III)-catalyzed C-H functionalization and [3+2] annulation of N-phenoxyacetamides with 1,3-dienes provides another route to chiral dihydrobenzofurans. researchgate.netorganic-chemistry.org

Organocatalysis presents a complementary, metal-free approach. Primary amine-thiourea organocatalysts derived from chiral diamines have been successfully used for the intramolecular Michael addition of keto-nitroolefins to produce trans-dihydrobenzofurans with excellent enantioselectivities (up to >99% ee). acs.org Another effective organocatalytic strategy involves the use of bifunctional squaramide/cinchona alkaloid catalysts in domino reactions, such as the Friedel–Crafts/SN2 reaction of phenol derivatives with α-bromonitroalkenes, to afford dihydrobenzofurans with exceptional enantiomeric excess. rsc.org

Biocatalysis, using engineered enzymes, has also emerged as a potent tool. Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents, producing stereochemically rich 2,3-dihydrobenzofurans with greater than 99.9% de and ee. rochester.edu

Below is a table summarizing various enantioselective approaches to the dihydrobenzofuran scaffold.

| Catalytic System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |

| Cationic Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | High | nii.ac.jprsc.org |

| Primary Amine-Thiourea | Intramolecular Michael Addition | Keto-nitroolefins | 94% to >99% | acs.org |

| Squaramide/Cinchona Alkaloid | Friedel–Crafts/SN2 Domino Reaction | Phenols and α/β-naphthols | up to >99% | rsc.org |

| Rhodium(III)/Cp Complex | C-H Functionalization/[3+2] Annulation | N-phenoxyacetamides and 1,3-dienes | up to 98% | researchgate.net |

| Engineered Myoglobin | Benzofuran Cyclopropanation | Benzofurans and diazo reagents | >99.9% | rochester.edu |

| Copper(II)/SPDO Complex | [3+2] Cycloaddition | 2,3-dihydrofuran (B140613) and quinone esters | Not specified | nih.gov |

Diastereoselective Control in Ring Formation

When the synthesis of a dihydrobenzofuran can result in the formation of multiple diastereomers, controlling which one is formed preferentially is crucial. Diastereoselective control is typically achieved by directing the approach of reagents to a substrate that already contains a stereocenter or by controlling the relative stereochemistry of two or more newly formed stereocenters during the ring-forming step.

A notable example of diastereoselective synthesis is the palladium-catalyzed acyloxyarylation of benzofurans. This method involves the reaction of benzofurans with arylboronic acids and carboxylic acids to produce 2-aryl-3-acyloxy-2,3-dihydrobenzofurans with high diastereoselectivity under mild conditions. rsc.org The reaction proceeds through a dearomatization process, creating two new stereocenters with a well-defined relative orientation. rsc.org

Double-dearomative [3+2] cycloadditions represent another powerful strategy. For example, the reaction between pyridinium (B92312) ylides and 2-nitrobenzofurans can assemble complex dihydrobenzofuran-fused spiroindolizidines with a high level of diastereoselectivity. acs.orgnih.gov This protocol allows for the efficient construction of multiple stereocenters in a single step under mild conditions. acs.orgnih.gov Similarly, a rhodium-catalyzed reaction of diazo-containing phenolic compounds with isatins through an aldol-type addition affords 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran derivatives with exclusive diastereoselectivity (dr up to 95:5). nih.gov

The choice of base can also be a critical factor in controlling diastereoselectivity. In the synthesis of β-aminonitriles, for instance, switching from n-butyllithium (nBuLi) to lithium hexamethyldisilazide (LHMDS) can invert the stereochemical outcome, allowing for the selective formation of either the anti or syn diastereomer from the same set of starting materials. nih.gov This principle of base-controlled diastereoselectivity can be applied to the synthesis of complex heterocyclic systems.

The following table highlights methods that achieve high diastereoselectivity in the formation of the dihydrobenzofuran ring.

| Method | Reaction Type | Product Type | Diastereoselectivity (dr) | Reference |

| Palladium Catalysis | Acyloxyarylation | 2-Aryl-3-acyloxy-2,3-dihydrobenzofurans | High | rsc.org |

| Double-Dearomative Cycloaddition | [3+2] Cycloaddition | Dihydrobenzofuran-fused spiroindolizidines | High to Excellent | acs.orgnih.gov |

| Rhodium Catalysis | Aldol-type Addition | 3-Hydroxyoxindole-dihydrobenzofurans | 81:19 to 95:5 | nih.gov |

| Base-Promoted Cycloaddition | Formal [4+1] Annulation | Dihydrobenzofuran spirooxindoles | Excellent | acs.org |

Advanced Spectroscopic and Analytical Characterization of 2,3 Dihydro 1 Benzofuran 6 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Elucidation

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For 2,3-Dihydro-1-benzofuran-6-thiol, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons on the dihydrofuran ring (at positions 2 and 3), and the thiol proton (-SH). The exact chemical shifts (δ) and coupling constants (J) are unique to the molecule's structure. However, specific experimental ¹H NMR data for this compound are not reported in the reviewed literature.

Carbon (¹³C) NMR for Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. While spectral data for the parent 2,3-dihydrobenzofuran (B1216630) and its various other derivatives are known, the specific ¹³C NMR chemical shifts for the 6-thiol substituted version have not been documented in available scientific resources.

Advanced NMR Techniques for Stereochemical Assignment

In cases of chiral centers or complex stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. These 2D NMR experiments can reveal through-space interactions between protons, helping to determine the relative stereochemistry of substituents. For dihydrobenzofuran derivatives with substituents on the furan (B31954) ring, NOESY is crucial for assigning cis or trans configurations. rsc.orgnp-mrd.org Without experimental data, a stereochemical assignment for any potential derivatives of this compound cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550–2600 cm⁻¹. Other expected signals would include C-H stretching from the aromatic and aliphatic portions, C-O-C stretching of the ether linkage, and various C=C stretching and C-H bending vibrations from the benzene (B151609) ring. Although the general regions for these functional groups are known, a specific, experimentally obtained FT-IR spectrum for this compound is not available.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical calculation used to make a precise assignment of vibrational bands in an IR or Raman spectrum. It correlates the experimental frequencies with the theoretical vibrational modes (e.g., stretching, bending, torsion) of the molecule. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov Such theoretical studies provide deep insight into the vibrational properties of a molecule but require a dedicated computational investigation, which has not been published for this compound.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a wealth of structural information.

The molecular ion peak ([M]+) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a sulfur atom would also give rise to a characteristic isotopic pattern, with a notable [M+2]+ peak approximately 4.4% of the intensity of the molecular ion peak, which is indicative of the natural abundance of the 34S isotope.

The fragmentation of this compound under EI conditions can be predicted by considering the fragmentation of its core structure, 2,3-dihydrobenzofuran, and the typical fragmentation of aromatic thiols. The mass spectrum of 2,3-dihydrobenzofuran shows a prominent molecular ion peak and a base peak resulting from the loss of a hydrogen atom, followed by the loss of carbon monoxide to form a stable cyclopentadienyl (B1206354) cation.

For this compound, the fragmentation is likely to be initiated by the loss of a hydrogen atom from the thiol group, leading to a stable thiyl radical cation. Another significant fragmentation pathway for thiophenols involves the cleavage of the C-S bond, which can lead to the loss of the SH radical or H2S. nih.govresearchgate.net Isomerization of the molecular ion to a thioketone structure has also been proposed as a potential fragmentation route for thiophenol. nih.govresearchgate.net

Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen atom (-H•): Formation of a stable radical cation.

Loss of the thiol group (-•SH): Cleavage of the C-S bond to yield a dihydrobenzofuranyl cation.

Loss of ethylene (B1197577) (-C2H4): A retro-Diels-Alder type fragmentation of the dihydrofuran ring.

Loss of carbon monosulfide (-CS): This can occur after rearrangement of the molecular ion. nih.govresearchgate.net

The following table outlines the predicted significant fragments for this compound in an EI mass spectrum.

| Predicted m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 152 | [C8H8OS]+• | Molecular Ion |

| 151 | [C8H7OS]+ | Loss of H• from the thiol group |

| 124 | [C8H8O]+• | Loss of S |

| 119 | [C7H7S]+ | Loss of CHO from the molecular ion |

| 108 | [C6H4S]+• | Loss of C2H4O from the molecular ion |

| 91 | [C6H5O]+ | Loss of C2H3S from the molecular ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring.

The parent chromophore, the benzene ring in the 2,3-dihydrobenzofuran system, exhibits characteristic absorption bands. The introduction of a thiol (-SH) group, an auxochrome, onto the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and potentially an increase in their intensity (hyperchromic effect). This is due to the interaction of the non-bonding electrons of the sulfur atom with the π-electron system of the aromatic ring. spcmc.ac.in

The UV spectrum of thiophenol, a related simple aromatic thiol, shows absorption bands that are shifted to longer wavelengths compared to benzene. rsc.orgrsc.org The spectrum of 2,3-dihydrobenzofuran is expected to be similar to that of other alkyl-substituted benzenes. Therefore, the UV-Vis spectrum of this compound will likely display absorptions characteristic of a substituted benzene ring, with the positions of these bands influenced by the dihydrofuran ring and the thiol group.

The primary electronic transitions expected are π → π* transitions within the benzene ring. Specifically, the spectrum will likely show two main absorption bands: a strong E2-band (or K-band) at a shorter wavelength and a weaker, more structured B-band at a longer wavelength. The presence of the thiol group is anticipated to shift both of these bands to longer wavelengths compared to the unsubstituted 2,3-dihydrobenzofuran.

The following table presents the predicted UV-Vis absorption maxima for this compound in a non-polar solvent.

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition | Chromophore |

| ~210-230 | ~8,000 - 12,000 | π → π* (E2-band) | Substituted Benzene Ring |

| ~260-280 | ~500 - 2,000 | π → π* (B-band) | Substituted Benzene Ring |

It is important to note that the exact positions and intensities of these absorption bands can be influenced by the solvent used for the analysis due to solute-solvent interactions.

Computational and Theoretical Chemistry Studies of 2,3 Dihydro 1 Benzofuran 6 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the molecular world. For 2,3-Dihydro-1-benzofuran-6-thiol, these calculations illuminate its intrinsic electronic characteristics and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov DFT studies, particularly using the B3LYP functional with various basis sets like 6-31G* and 6-311G(d,p), are instrumental in optimizing the molecular geometry and predicting a range of properties for benzofuran (B130515) derivatives and related thiol compounds. researchgate.netresearchgate.netresearchgate.net Theoretical calculations using DFT can determine critical parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net

For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT has been successfully applied to analyze their structural and spectroscopic properties. researchgate.net These studies often find a good correlation between theoretical predictions and experimental data, validating the computational approach. researchgate.net The application of DFT extends to understanding the reactivity and stability of various chemical species, providing synthetic chemists with predictive tools for chemical transformations. researchgate.net

HOMO-LUMO Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, indicating a greater ease of intramolecular charge transfer. researchgate.netnih.gov For instance, in studies of chalcones linked to 2,3-dihydrobenzofuran, a decreased bandgap was indicative of charge transfer within the molecule. researchgate.net The distribution of the HOMO and LUMO can also predict the likely sites for electrophilic and nucleophilic attacks. researchgate.netirjweb.com In some benzofuran derivatives, the HOMO is observed to be spread over the dihydrobenzofuran ring, suggesting a predisposition for electrophilic substitution reactions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue signifies electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net

MEP analysis of benzofuran derivatives has been used to understand charge density distribution and its implications for chemical reactivity. researchgate.net The electrostatic potential is calculated on the molecular surface, providing a visual guide to the molecule's reactive behavior. researchgate.net

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, offering insights into the distribution of electrons among its atoms. researchgate.netuni-muenchen.de These calculated charges are useful for understanding the electronegativity and charge transfer processes in chemical reactions. researchgate.net For example, in studies of related compounds, atoms with more negative charges are identified as centers that can readily donate electrons. irjweb.com

Analysis of Mulliken charges in various molecules has shown that certain atoms exhibit significant positive or negative charges, identifying them as likely sites for nucleophilic or electrophilic attack, respectively. researchgate.netirjweb.com It's important to note that the computed atomic charges can be sensitive to the basis set used in the calculation. uni-muenchen.de

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (e) | Implication |

| O | Negative | Potential electron donor/site for electrophilic attack. |

| S | Negative | Potential electron donor/site for electrophilic attack. |

| N | Negative | Potential electron donor/site for electrophilic attack. |

| C (in certain positions) | Positive or Negative | Reactivity depends on the local electronic environment. |

| H | Positive | Potential electron acceptor. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, including bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu This method is particularly effective for studying intramolecular charge transfer (ICT) interactions, which occur through the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). bohrium.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict the three-dimensional structure of molecules and to study their dynamic behavior. nih.govnih.gov These methods are particularly useful in drug design and materials science for understanding how a molecule might interact with a biological target or other molecules. nih.govnih.gov

For derivatives of 2,3-dihydrobenzofuran, molecular modeling has been used to predict their binding modes with biological receptors. nih.gov Techniques like molecular docking can simulate the interaction between a small molecule and a protein, providing insights into its potential biological activity. nih.govnih.gov Furthermore, molecular dynamics (MD) simulations can be used to explore the stability of these interactions over time. nih.gov While specific modeling studies on this compound are not prevalent, the methodologies applied to similar benzofuran structures demonstrate the potential of these computational tools. nih.govnih.govdntb.gov.ua

Ligand-Steered Modeling for Binding Mode Prediction

Ligand-steered modeling is a computational approach used to predict the binding orientation of a ligand within the active site of a protein. This method is particularly useful when the precise binding mode is unknown. In the context of this compound and its derivatives, computational docking studies have been employed to elucidate their interaction with specific enzyme targets. For instance, derivatives of this compound have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Docking simulations can predict the binding affinity and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying its most stable conformations and the energy barriers between them. The dihydrofuran ring is not planar and can adopt various puckered conformations.

Theoretical calculations, such as those employing density functional theory (DFT), are used to map the potential energy surface of the molecule. These studies reveal the preferred geometries of the dihydrofuran ring and the orientation of the thiol substituent. Understanding the conformational preferences is crucial for predicting how the molecule will fit into a binding site and for interpreting spectroscopic data.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts.

For this compound, theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental spectra to confirm the chemical structure. Discrepancies between calculated and experimental values can indicate the presence of specific conformational isomers or intermolecular interactions in solution.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | - | 71.5 |

| C3 | - | 29.8 |

| C3a | - | 128.0 |

| C4 | 7.0 | 125.0 |

| C5 | 6.8 | 116.0 |

| C6 | - | 129.0 |

| C7 | 7.1 | 109.5 |

| C7a | - | 159.0 |

| H2 | 4.5 | - |

| H3 | 3.2 | - |

| H4 | 7.0 | - |

| H5 | 6.8 | - |

| H7 | 7.1 | - |

| SH | 3.4 | - |

| Note: These are hypothetical predicted values for illustrative purposes and would need to be calculated using appropriate computational methods. |

Structure-Reactivity Relationships from Computational Studies

Computational chemistry offers significant insights into the relationship between the structure of this compound and its chemical reactivity.

Theoretical Prediction of Reaction Outcomes

By modeling reaction pathways and transition states, theoretical chemistry can predict the likely outcomes of chemical reactions involving this compound. For example, the reactivity of the thiol group in nucleophilic substitution or oxidation reactions can be assessed. Computational models can determine the activation energies for different potential reactions, thereby predicting the most favorable reaction pathway under specific conditions. This is particularly useful for designing synthetic routes and understanding potential metabolic transformations.

Quantitative Structure-Property Relationships (QSPR)

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and lipophilicity (logP) based on calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum chemical parameters. Such models are valuable in the early stages of drug discovery for screening and optimizing lead compounds.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can be used to calculate the NLO properties of this compound, such as the first hyperpolarizability (β). These calculations typically involve determining the molecular response to an applied electric field. The presence of the electron-donating thiol group and the aromatic benzofuran system could potentially give rise to NLO activity, a hypothesis that can be efficiently tested through theoretical calculations.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1 Benzofuran 6 Thiol Derivatives

Influence of Thiol Group Position and Substitution on Molecular Activity

The thiol (-SH) group is a key functional group in medicinal chemistry due to its ability to act as a hydrogen bond donor, a nucleophile, and a metal ligand. Its introduction into the 2,3-dihydro-1-benzofuran scaffold at the 6-position is anticipated to have a profound impact on the molecule's pharmacological profile. The reactivity of thiol groups with biological targets, such as proteins, can lead to the formation of disulfide bonds or other covalent interactions, which can be a critical determinant of a compound's mechanism of action and potency. mdpi.com

The specific position of the thiol group on the aromatic ring influences its acidity and nucleophilicity, which in turn affects its interaction with biological macromolecules. While direct studies on the 6-thiol derivative are scarce, research on other thiol-containing compounds has shown that the chemical reactivity of the thiol group is highly correlated with biological activity. mdpi.com For instance, the ability of morphinan (B1239233) derivatives containing a Michael acceptor to trap thiol groups was directly related to their anti-malarial activity. mdpi.com This suggests that a thiol group on the dihydrobenzofuran ring could be crucial for interactions with specific cellular targets.

Impact of Substitutions on the Dihydrobenzofuran Ring Architecture

For example, studies on hexahydrodibenzofurans have shown that controlling the stereochemistry of the ring junction is crucial for their activity. In many cases, one enantiomer of a chiral drug is significantly more active than the other, a phenomenon known as eudismic ratio. This highlights the importance of synthesizing enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects. The synthesis of 3-substituted dihydrobenzofurans with high enantioselectivity has been achieved through methods like iridium-catalyzed intramolecular hydroarylation. rsc.org

Substituents on the aromatic ring of the 2,3-dihydro-1-benzofuran scaffold play a pivotal role in modulating its electronic properties, lipophilicity, and steric profile, all of which can influence its biological activity.

Halogenation: The introduction of halogen atoms such as fluorine, chlorine, or bromine onto the aromatic ring can significantly enhance the biological activity of benzofuran (B130515) derivatives. nih.gov Halogens can increase the lipophilicity of a molecule, facilitating its passage through cell membranes. nih.gov Furthermore, they can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can improve binding affinity. nih.gov The position of the halogen is also critical; for instance, para-substitution on a phenyl ring attached to the benzofuran core has been shown to be beneficial for cytotoxic activity. nih.gov

Hydroxyl Groups: The presence of hydroxyl groups can introduce hydrogen bonding capabilities, which are crucial for anchoring a ligand to its target protein. ewha.ac.krnih.gov Studies on benzofuro[3,2-b]pyridin-7-ols have shown that a hydroxyl group at the 7-position is critical for selective topoisomerase IIα inhibitory activity. ewha.ac.krnih.gov The phenolic hydroxyl group of benzofuran has also been found to be important for modulating anticancer activity by promoting favorable interactions with the target. nih.gov